molecular formula C16H18FNS B2943979 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine CAS No. 1421584-50-0

1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2943979
CAS No.: 1421584-50-0
M. Wt: 275.39
InChI Key: VOPXMOXKPVKPIM-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine is an organic compound that features a piperidine ring substituted with a 4-fluorobenzyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperidine nitrogen attacks the 4-fluorobenzyl halide.

    Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid and a suitable palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)-4-(thiophen-2-yl)piperidine
  • 1-(4-Methylbenzyl)-4-(thiophen-2-yl)piperidine
  • 1-(4-Bromobenzyl)-4-(thiophen-2-yl)piperidine

Comparison: 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents on the benzyl group.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNS/c17-15-5-3-13(4-6-15)12-18-9-7-14(8-10-18)16-2-1-11-19-16/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPXMOXKPVKPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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